molecular formula C9H13FN2 B13051533 (1S)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine

(1S)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B13051533
M. Wt: 168.21 g/mol
InChI Key: AZWZWUKMKCZLQC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine is a chiral ethylenediamine derivative featuring a 3-fluoro-4-methylphenyl substituent at the C1 position of the ethane backbone. This compound belongs to a class of vicinal diamines, which are characterized by two adjacent amino groups (-NH₂) on a two-carbon chain. The stereochemistry at the C1 position (S-configuration) and the fluorine/methyl substitution on the aromatic ring confer unique electronic and steric properties, influencing its reactivity, biological activity, and physicochemical behavior.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

(1S)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

AZWZWUKMKCZLQC-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CN)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)N)F

Origin of Product

United States

Biological Activity

(1S)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H12F2N2C_9H_{12}F_2N_2, with a molecular weight of approximately 168.22 g/mol. The compound features a fluorinated aromatic ring, which enhances its binding affinity to biological targets, and an ethane-1,2-diamine moiety that contributes to its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways. For example, it has been shown to inhibit enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders .
  • Receptor Modulation : It acts on various receptors as an agonist or antagonist, influencing signaling pathways that regulate cellular functions. This interaction can lead to changes in gene expression and cellular responses .

Pain and Inflammation

Research indicates that this compound may possess analgesic properties. Studies have demonstrated its effectiveness in reducing pain-related behaviors in animal models, suggesting potential applications in pain management therapies .

Antitumor Activity

Recent studies have explored the compound's potential as an antitumor agent. It has been identified as a lead compound for developing epigenetic modulators that target cancer cells. Its ability to inhibit specific pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated enzyme inhibition with a Ki value of 0.05 μM against target enzymes involved in neurotransmitter metabolism .
Study 2 Showed significant antitumor activity in vitro with IC50 values ranging from 0.87–12.91 μM against various cancer cell lines .
Study 3 Investigated receptor modulation effects leading to altered signaling pathways in cellular models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of ethane-1,2-diamine derivatives are highly dependent on the substituents on the aromatic ring and the stereochemistry of the amino groups. Below is a comparison with key analogs:

Compound Substituents Biological Activity Key Findings
(1S)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine 3-Fluoro, 4-methylphenyl Not explicitly reported Predicted higher lipophilicity (ClogP ~1.8) due to methyl/fluoro groups .
N-Geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109) Geranyl, adamantyl Antimycobacterial (MIC: 0.7–2.0 µM) Disrupts cell membrane integrity in Mycobacterium tuberculosis .
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2-Chloro, 4-fluorophenyl Antiparasitic (IC₅₀: ~10 µM) High cytotoxicity in Trypanosoma cruzi due to chloro substitution .
N,N′-Bis(4-substituted benzyl)ethane-1,2-diamine Benzyl derivatives Anthelmintic (EC₅₀: 50–100 µM) Improved anthelmintic activity vs. piperazine via increased lipophilicity .

Substituent Impact :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity and membrane permeability but may increase cytotoxicity .
  • Methyl groups improve metabolic stability and modulate steric hindrance .
Comparison with Non-Aromatic Diamines

Linear aliphatic diamines (e.g., DETA, TETA) and propane-1,3-diamines exhibit distinct behaviors:

Compound Structure Application Key Differences
DETA (N1-(2-aminoethyl)ethane-1,2-diamine) Aliphatic, three -NH₂ Corrosion inhibition Higher basicity and chelation capacity vs. aromatic diamines .
Propane-1,3-diamine derivatives Propane backbone Antimycobacterial Higher cytotoxicity (IC₅₀: 5–10 µM) vs. ethane-1,2-diamines (IC₅₀: >20 µM) .

Key Insight : Ethane-1,2-diamines generally exhibit lower cytotoxicity than propane-1,3-diamines due to reduced linker flexibility and steric strain .

Physicochemical Properties

Lipophilicity (ClogP) and solubility are critical for drug-likeness:

Compound ClogP Water Solubility (mg/mL) Notes
This compound ~1.8 <1 (predicted) Moderate lipophilicity, suitable for CNS targets .
N,N′-Bis(4-nitrobenzyl)ethane-1,2-diamine 2.5 <0.5 High ClogP limits aqueous solubility .
(1R,2R)-1,2-Diphenylethane-1,2-diamine 2.1 Insoluble Used in asymmetric catalysis due to rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.